molecular formula C14H15N3O B580944 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one CAS No. 1311254-72-4

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one

Cat. No.: B580944
CAS No.: 1311254-72-4
M. Wt: 241.294
InChI Key: UUBYONJHDUREIJ-UHFFFAOYSA-N
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Description

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one is a heterocyclic compound with a unique structure that combines a pyrido and pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-benzyl-3-oxo-piperidine-4-carboxylate with urea under acidic conditions to form the desired pyrido[4,3-D]pyrimidine ring system . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine-2,4(1H,3H)-dione
  • 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
  • 7-Benzyl-1,5,6,8-tetrahydropyrido[4,3-e]pyrimidine-2,4-dione

Uniqueness

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties. Its benzyl group and tetrahydropyrido[4,3-D]pyrimidine core make it a versatile scaffold for further modifications and applications in various fields .

Properties

IUPAC Name

6-benzyl-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14-12-9-17(7-6-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBYONJHDUREIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1=NC=NC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735932
Record name 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(4aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311254-72-4
Record name 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(4aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Various N-substituted-6-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine derivatives are prepared using a general procedure described below. Accordingly, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is reacted with formamidine acetate to yield 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(4aH)-one, which, in turn, is reacted with POCl3 to afford the 4-chloro derivative. The intermediate chloro derivative is then condensed with substituted aniline or amine to give the desired N-substituted-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine. Debenzylation using standard procedures known in the art followed by nucleophilic displacement of an appropriate 2-halo-pyridine yields the appropriate N-substituted-6-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine. As a representative example, synthesis of N-(4-tert-butylphenyl)-6-(3-chloropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is depicted in Scheme 1.

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